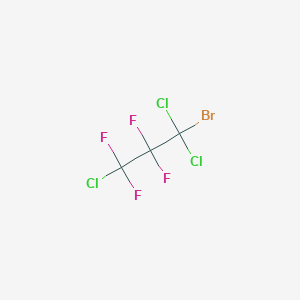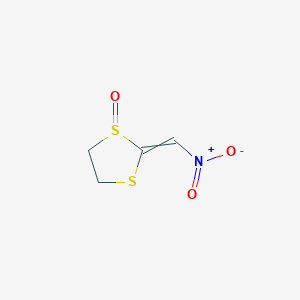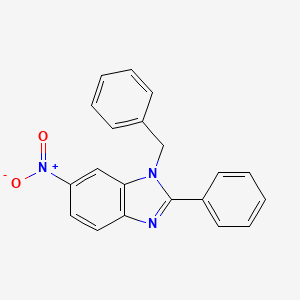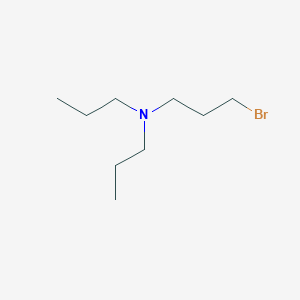
Triethoxy(2-phenylpropan-2-yl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethoxy(2-phenylpropan-2-yl)silane: is an organosilicon compound with the molecular formula C({15})H({24})O(_{3})Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its ability to form strong bonds with silica surfaces, making it valuable in materials science and surface chemistry.
準備方法
Synthetic Routes and Reaction Conditions: Triethoxy(2-phenylpropan-2-yl)silane can be synthesized through the hydrosilylation of 2-phenylpropene with triethoxysilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon double bond of 2-phenylpropene .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products.
化学反応の分析
Types of Reactions: Triethoxy(2-phenylpropan-2-yl)silane undergoes various chemical reactions, including:
Hydrosilylation: The addition of silicon-hydrogen bonds to unsaturated organic compounds.
Hydrolysis: The reaction with water to form silanols and ethanol.
Oxidation: The conversion of the silicon-hydrogen bond to a silicon-oxygen bond.
Common Reagents and Conditions:
Hydrosilylation: Typically requires a platinum or rhodium catalyst.
Hydrolysis: Occurs readily in the presence of water or moisture.
Oxidation: Can be achieved using oxidizing agents such as hydrogen peroxide.
Major Products Formed:
Hydrosilylation: Produces organosilicon compounds with Si-C bonds.
Hydrolysis: Forms silanols and ethanol.
Oxidation: Results in the formation of siloxanes.
科学的研究の応用
Chemistry: Triethoxy(2-phenylpropan-2-yl)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the modification of silica surfaces to enhance their chemical properties .
Biology: In biological research, the compound is used to functionalize surfaces for biomolecule immobilization, aiding in the development of biosensors and diagnostic devices.
Medicine: The compound’s ability to form stable bonds with silica surfaces makes it valuable in the development of drug delivery systems, where it can be used to modify the surface properties of nanoparticles.
Industry: In industrial applications, this compound is used as a coupling agent to improve the adhesion between organic polymers and inorganic materials. It is also employed in the production of coatings, adhesives, and sealants .
作用機序
The mechanism of action of triethoxy(2-phenylpropan-2-yl)silane involves the formation of strong covalent bonds between the silicon atom and various substrates. The compound’s triethoxy groups can undergo hydrolysis to form silanols, which can then condense with hydroxyl groups on silica surfaces, forming stable Si-O-Si linkages. This process enhances the adhesion and compatibility of the compound with silica-based materials .
類似化合物との比較
Triethoxysilane: An organosilicon compound with the formula HSi(OC({2})H({5}))(_{3}), used in hydrosilylation reactions.
Trimethoxysilane: Similar to triethoxysilane but with methoxy groups instead of ethoxy groups.
Phenyltrimethoxysilane: Contains a phenyl group and three methoxy groups attached to the silicon atom.
Uniqueness: Triethoxy(2-phenylpropan-2-yl)silane is unique due to the presence of the 2-phenylpropan-2-yl group, which imparts specific chemical properties and reactivity. This structural feature allows for selective functionalization and modification of surfaces, making it valuable in specialized applications.
特性
CAS番号 |
109144-55-0 |
|---|---|
分子式 |
C15H26O3Si |
分子量 |
282.45 g/mol |
IUPAC名 |
triethoxy(2-phenylpropan-2-yl)silane |
InChI |
InChI=1S/C15H26O3Si/c1-6-16-19(17-7-2,18-8-3)15(4,5)14-12-10-9-11-13-14/h9-13H,6-8H2,1-5H3 |
InChIキー |
REZISGSGXZKACK-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](C(C)(C)C1=CC=CC=C1)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-Amino-4-(dimethylamino)phenyl][4-(dimethylamino)phenyl]methanone](/img/structure/B14325942.png)


![(NZ)-N-[(5E)-5-hydroxyimino-2,2,4,4-tetramethylcyclopentylidene]hydroxylamine](/img/structure/B14325951.png)
![2-[(1-Methyl-2-phenyl-1H-indol-3-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B14325954.png)
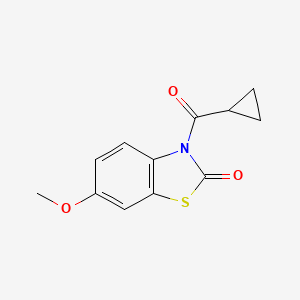
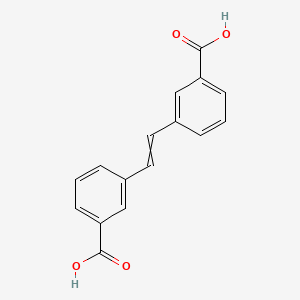

![[([1,1'-Biphenyl]-4-yl)amino](oxo)acetic acid](/img/structure/B14325984.png)
